3,5-dichloro-N-(3,4-dichlorophenyl)-N'-methylbenzenecarboximidamide

Description

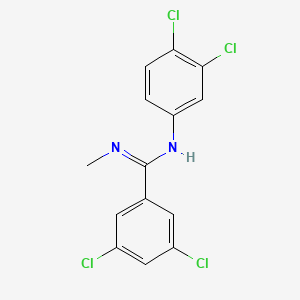

3,5-Dichloro-N-(3,4-dichlorophenyl)-N'-methylbenzenecarboximidamide is a halogenated carboximidamide derivative characterized by a central benzene ring substituted with chlorine atoms at the 3- and 5-positions. The compound features an N-(3,4-dichlorophenyl) group and an N'-methyl substituent on the carboximidamide moiety.

Properties

IUPAC Name |

3,5-dichloro-N-(3,4-dichlorophenyl)-N'-methylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4N2/c1-19-14(8-4-9(15)6-10(16)5-8)20-11-2-3-12(17)13(18)7-11/h2-7H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBXMTKZLLTQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC(=CC(=C1)Cl)Cl)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-(3,4-dichlorophenyl)-N'-methylbenzenecarboximidamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,4-dichloroaniline in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and control reaction parameters more precisely. Purification steps, such as recrystallization or column chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The chlorine atoms can be oxidized to form corresponding chlorinated derivatives.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of chlorinated derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

This compound has found applications in various fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.

Biology: Employed in studies related to enzyme inhibition and receptor binding assays.

Medicine: Investigated for its potential as an antimicrobial agent and in drug discovery.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-dichloro-N-(3,4-dichlorophenyl)-N'-methylbenzenecarboximidamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,5-Dichlorophenyl)-3-(1-Methylethyl)-2,4-Dioxo-1-Imidazolidinecarboxamide (Iprodione Metabolite Isomer)

- Core Structure : Unlike the target compound’s benzenecarboximidamide backbone, this metabolite contains an imidazolidine ring with two ketone groups (2,4-dioxo) and an isopropyl substituent .

- Substituent Effects : Both compounds share a 3,5-dichlorophenyl group, but the imidazolidine core in the metabolite likely enhances ring strain and reactivity compared to the planar benzene ring in the target compound. This structural difference may influence metabolic stability and pesticidal activity.

- Application : The metabolite’s parent compound, iprodione, is a fungicide, suggesting that the target carboximidamide could exhibit similar bioactivity if tested.

N-(4-Chlorophenyl) Hydroxamic Acids (Compounds 6–10 from )

- Functional Groups: The target compound’s carboximidamide group contrasts with the hydroxamic acid (-CONHOH) moiety in these analogs. Hydroxamic acids are known for metal chelation (e.g., iron), whereas carboximidamides may exhibit different binding properties .

- Substitution Patterns : The 3,4-dichlorophenyl group in the target compound provides steric and electronic effects distinct from the 4-chlorophenyl group in compounds 6–10. The additional chlorine at the 3-position could enhance lipophilicity and membrane permeability.

- Bioactivity : Hydroxamic acids in were evaluated for antioxidant properties; the target compound’s dichlorophenyl groups might instead confer pesticidal or antimicrobial effects.

3-Chloro-N-Phenyl-Phthalimide ()

- Core Structure : The phthalimide ring system in this compound differs significantly from the carboximidamide-linked benzene in the target. Phthalimides are rigid, planar structures often used in polymer synthesis .

- Chlorine Substitution: Both compounds feature chloro-substituted aromatic rings, but the phthalimide’s fused bicyclic system may reduce solubility compared to the target’s monocyclic benzene.

- Applications: Phthalimides are monomers for polyimides, while the target’s carboximidamide group could make it more suitable for biological interactions (e.g., enzyme inhibition).

Research Findings and Hypotheses

- Synthetic Routes : Methods for synthesizing hydroxamic acids () or phthalimides () could be adapted for the target compound, with adjustments for the carboximidamide group’s reactivity .

- Toxicity Profile : Dichlorophenyl groups in pesticides () are associated with environmental persistence, suggesting the need for ecotoxicological studies on the target compound.

Comparative Data Table

Notes

- Structural Novelty: The target compound’s combination of dichlorophenyl groups and carboximidamide is understudied, warranting further investigation into its synthesis and bioactivity.

- Ecological Impact : Chlorinated aromatic compounds often persist in ecosystems; regulatory evaluations are critical if the compound is pesticidal .

Biological Activity

3,5-Dichloro-N-(3,4-dichlorophenyl)-N'-methylbenzenecarboximidamide is a synthetic compound with potential applications in various biological contexts. Its structural characteristics suggest it may possess significant biological activity, particularly in the realms of pharmacology and toxicology. This article examines the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₉Cl₃N₂

- Molecular Weight : 292.58 g/mol

This compound features a dichlorophenyl group and a carboximidamide functional group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized in the following sections.

Antimicrobial Activity

Studies have shown that compounds with chlorinated aromatic rings can display significant antimicrobial properties. For instance:

- Case Study : A study on related chlorinated compounds demonstrated effective inhibition against various bacterial strains. The IC50 values ranged from 10 to 50 µM for certain derivatives, suggesting that this compound may exhibit similar activity .

Anticancer Activity

Research into the anticancer potential of chlorinated benzenes has revealed promising results:

- In vitro Studies : Compounds analogous to this compound have shown cytotoxic effects on cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.2 |

| Compound B | HeLa (Cervical Cancer) | 22.8 |

These findings suggest that the compound may warrant further investigation for its potential as an anticancer agent .

Toxicological Profile

Understanding the toxicological implications of this compound is crucial for assessing its safety in potential applications.

Environmental Impact

Research indicates that similar compounds can have significant environmental persistence and toxicity:

- Eco-toxicity Studies : Chlorinated compounds have been linked to adverse effects on aquatic organisms. For example, a related compound showed a median lethal concentration (LC50) of 12 µg/L for fish species .

Human Health Risks

The health implications of exposure to this compound are still under investigation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.